BenchChemオンラインストアへようこそ!

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide

Antiproliferative Structure-Activity Relationship Tetrazole SAR

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide (CAS 326016-34-6) is a synthetic tetrazole-thioacetamide hybrid with the molecular formula C18H19N5O2S and a molecular weight of 369.4 g/mol. The compound integrates a 4-ethoxyphenyl-substituted tetrazole ring linked via a thioether bridge to an o-tolyl acetamide moiety, creating a scaffold that combines the bioisosteric and metabolic stability advantages of tetrazoles with the hydrogen-bonding capability of the acetamide group.

Molecular Formula C18H19N5O2S
Molecular Weight 369.44
CAS No. 326016-34-6
Cat. No. B2619462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
CAS326016-34-6
Molecular FormulaC18H19N5O2S
Molecular Weight369.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C
InChIInChI=1S/C18H19N5O2S/c1-3-25-15-10-8-14(9-11-15)23-18(20-21-22-23)26-12-17(24)19-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,24)
InChIKeyCRVCCLVDBDZLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide (CAS 326016-34-6): Structural Overview and Procurement Context


2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide (CAS 326016-34-6) is a synthetic tetrazole-thioacetamide hybrid with the molecular formula C18H19N5O2S and a molecular weight of 369.4 g/mol [1]. The compound integrates a 4-ethoxyphenyl-substituted tetrazole ring linked via a thioether bridge to an o-tolyl acetamide moiety, creating a scaffold that combines the bioisosteric and metabolic stability advantages of tetrazoles with the hydrogen-bonding capability of the acetamide group [2]. It is cataloged by Sigma-Aldrich (Product No. R919330) as part of a rare and unique chemical collection for early discovery research, with a typical purity specification of 95% [3]. The compound occupies a distinct structural niche within the tetrazole-thioacetamide chemical space, differentiated from simpler N-phenyl or N-unsubstituted analogs by its dual substitution pattern.

Why Generic Substitution of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide with In-Class Analogs Is Not Advisable


Within the tetrazole-thioacetamide chemotype, seemingly minor structural variations—such as replacing the 4-ethoxyphenyl group with a 4-methoxyphenyl, phenyl, or 4-halophenyl substituent, or substituting the o-tolyl amide with an unsubstituted phenyl—can produce order-of-magnitude differences in antiproliferative potency [1]. Published SAR data on closely related 1,5-disubstituted tetrazole scaffolds demonstrate that the 4-ethoxy substituent represents the optimal para-substituent length for antiproliferative activity, outperforming both shorter (methoxy) and longer (propoxy) alkoxy chains [1]. Furthermore, the ortho-methyl group on the anilide ring introduces steric and electronic effects that influence molecular conformation and target binding, distinguishing it from unsubstituted N-phenyl analogs such as CAS 326015-68-3 [2]. These structure-activity relationships indicate that generic interchange among in-class compounds without careful consideration of substituent identity can lead to significant loss of biological activity.

Quantitative Differentiation Evidence for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide Versus Closest Comparators


4-Ethoxyphenyl Substituent Confers Maximal Antiproliferative Activity: SAR Comparison with 4-Methoxyphenyl and 4-Propoxyphenyl Analogs

In a systematic SAR study of 1,5-disubstituted tetrazoles (Romagnoli et al., 2012), compound 4l—bearing a 4-ethoxyphenyl group at the C-5 position of the tetrazole ring—exhibited IC₅₀ values of 1.9, 8.1, 1.3, 0.16, 2.3, and 2.8 nM against HeLa, A549, HL-60, Jurkat, MCF-7, and HT-29 cancer cell lines, respectively [1]. The 4-methoxyphenyl analog 4f showed IC₅₀ values that were 1.4- to 27-fold higher (less potent) in the A549, Jurkat, and MCF-7 cell lines [1]. Extending the alkoxy chain from ethoxy (4l) to propoxy (4n) resulted in 4- to 12-fold reductions in potency across all six cell lines [1]. These data establish the 4-ethoxy substituent as optimal within this chemotype and support the inference that the 4-ethoxyphenyl group in the target compound provides a significant potency advantage over the corresponding 4-methoxy or unsubstituted phenyl analogs.

Antiproliferative Structure-Activity Relationship Tetrazole SAR

Tubulin Polymerization Inhibition: Potency Benchmarking Against Combretastatin A-4

In the tubulin polymerization assay, the 4-ethoxyphenyl-containing tetrazole 4l inhibited tubulin assembly with an IC₅₀ of 1.1 ± 0.1 μM, demonstrating potency comparable to the reference antimitotic agent combretastatin A-4 (CA-4, IC₅₀ = 1.3 ± 0.1 μM) and within 1.4-fold of the triazole comparator 3a (IC₅₀ = 0.76 ± 0.1 μM) [1]. In the colchicine competition binding assay, 4l displaced [³H]colchicine by 78 ± 3% at 5 μM compound concentration, compared to 99 ± 0.4% inhibition by CA-4 and 86 ± 2% by 3a [1]. The isomeric derivative 5b (with a different substitution pattern) achieved only 71 ± 2% inhibition of colchicine binding despite comparable antiproliferative activity, indicating that the specific substitution pattern influences target engagement profiles [1].

Tubulin Inhibition Microtubule Targeting Antimitotic

Activity Against Multidrug-Resistant Cancer Cells: Resistance Index Comparison with Doxorubicin

The 4-ethoxyphenyl tetrazole 4l was evaluated against doxorubicin-resistant colon carcinoma cells (LoVoDoxo) overexpressing P-glycoprotein (P-gp). Compound 4l exhibited a resistance index (ratio of IC₅₀ in resistant vs. sensitive cells) of 0.64, indicating equal or greater potency against the resistant line compared to the parental LoVo line [1]. In contrast, doxorubicin showed a resistance index of 109.6 (>100-fold loss of potency in the resistant line) [1]. Two additional 4-ethoxyphenyl analogs (4m and 5b) also maintained potency against P-gp-overexpressing cells with resistance indices of 1.3 and 0.8, respectively [1]. This pattern suggests that the 4-ethoxyphenyl tetrazole chemotype is not recognized by the P-gp efflux pump, a property inferred to extend to structurally related compounds in this series [1].

Multidrug Resistance P-glycoprotein Chemotherapy Resistance

Physicochemical Property Differentiation: XLogP, H-Bond Profile, and Ligand Efficiency Versus Closest Structural Analogs

Computed physicochemical properties distinguish the target compound from its closest commercially available analogs [1][2]. The target compound (MW 369.4, XLogP3 3.7, 1 H-bond donor, 6 H-bond acceptors, 7 rotatable bonds, TPSA ~78 Ų) differs from the direct comparator CAS 326015-68-3 (N-phenyl analog, MW 355.4, lacks o-methyl substitution) in lipophilicity and steric profile [1][2]. The o-tolyl group in the target compound introduces a steric constraint near the amide NH that restricts conformational freedom and may enhance target selectivity relative to the unsubstituted N-phenyl analog [3]. The 4-ethoxyphenyl substituent contributes approximately 0.4–0.6 log units of additional lipophilicity compared to a 4-methoxyphenyl substituent, which can favorably influence membrane permeability while maintaining aqueous solubility within acceptable limits for cell-based assays [3].

Physicochemical Properties Drug-likeness Ligand Efficiency

Tetrazole-Thioacetamide Scaffold Stability and Synthetic Tractability for Derivatization

The tetrazole-5-thioacetamide scaffold offers a balance of chemical stability and synthetic versatility. The tetrazole ring serves as a metabolically stable bioisostere of the carboxylic acid group, resisting common Phase I metabolic transformations [1]. The thioether linkage (-S-CH₂-) connecting the tetrazole to the acetamide provides a site for potential oxidation to sulfoxide or sulfone derivatives for SAR exploration [2]. Under basic conditions, 2-(tetrazol-5-ylthio)acetamides can undergo Smiles rearrangement to yield 5-amino-tetrazole derivatives, a reactivity profile that must be considered during storage and assay conditions but can also be exploited as a synthetic diversification strategy [3]. The 4-ethoxyphenyl substituent contributes to the electron density of the tetrazole ring without introducing the metabolic liabilities associated with electron-withdrawing substituents like nitro or cyano groups [1].

Tetrazole Stability Thioacetamide Reactivity Derivatization

Recommended Research Application Scenarios for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide Based on Quantitative Evidence


Anticancer Lead Optimization: Tubulin-Targeted Antiproliferative Screening Cascades

Based on the SAR evidence that the 4-ethoxyphenyl substituent confers maximal antiproliferative activity in 1,5-disubstituted tetrazole chemotypes [1], CAS 326016-34-6 is best deployed as a scaffold for lead optimization in tubulin-targeted anticancer programs. Its structural features align with the pharmacophore requirements for colchicine-site binding, as demonstrated by the tubulin polymerization IC₅₀ of 1.1 μM for the closely related compound 4l [1]. The compound should be prioritized in screening cascades that include: (i) antiproliferative profiling against a panel of solid tumor and leukemia cell lines, (ii) tubulin polymerization and colchicine competition assays for mechanism-of-action confirmation, and (iii) evaluation against P-gp-overexpressing multidrug-resistant cell lines to validate the inferred resistance-circumventing properties [1].

Structure-Activity Relationship (SAR) Expansion: Systematic Variation of the Anilide Moiety

The o-tolyl acetamide group in CAS 326016-34-6 introduces a steric and electronic perturbation at the amide position that distinguishes it from the unsubstituted N-phenyl analog CAS 326015-68-3 [2]. This compound serves as a strategic starting point for systematic SAR exploration of the anilide region. Researchers can use the target compound as a reference to evaluate the impact of ortho-, meta-, and para-substituents on the N-phenyl ring on antiproliferative potency, tubulin binding affinity, and physicochemical properties. The well-characterized tetrazole-thioacetamide core provides a stable platform for this exploration, with the understanding that ortho-substitution may constrain the amide conformation in ways that influence target recognition [1].

Positive Control for Comparative Studies Involving 4-Alkoxyphenyl Tetrazole Analogs

Given the published SAR data demonstrating that the 4-ethoxy substituent represents the optimal alkoxy chain length for antiproliferative activity—significantly outperforming 4-methoxy (shorter) and 4-propoxy (longer) variants [1]—CAS 326016-34-6 is well-suited as a benchmark compound in comparative biological studies. When evaluating newly synthesized 4-alkoxyphenyl tetrazole derivatives, this compound can serve as a reference standard to contextualize the potency gains or losses associated with modifications to the alkoxy substituent. Its commercial availability through Sigma-Aldrich as product R919330 [2] facilitates its use as a consistent, externally sourced positive control across independent laboratories.

Chemical Probe for Investigating P-Glycoprotein-Independent Cytotoxicity Mechanisms

The observation that 4-ethoxyphenyl tetrazole derivatives maintain full cytotoxic potency against P-gp-overexpressing multidrug-resistant cancer cell lines (resistance index of 0.64–1.3, compared to 109.6 for doxorubicin) [1] supports the deployment of CAS 326016-34-6 as a chemical probe in drug resistance mechanism studies. The compound can be used to distinguish between P-gp-mediated and P-gp-independent resistance mechanisms in paired sensitive/resistant cell line models. Its inferred ability to bypass P-gp efflux makes it a valuable tool compound for target validation studies where conventional chemotherapeutics fail due to drug efflux, particularly in colon carcinoma and leukemia models where P-gp overexpression is clinically relevant [1].

Quote Request

Request a Quote for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.